3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
Description
3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a benzamide derivative featuring a hydrazine-carboxamide backbone. Its structure includes:
- 3,4-Dimethoxybenzamide core: Provides electron-donating methoxy groups at positions 3 and 4, enhancing solubility and influencing electronic interactions.
- Hydrazino-oxoethyl linker: Connects the benzamide to a hydrazone moiety, enabling tautomerism and coordination with metal ions.
- 4-Methoxybenzylidene group: Introduces a conjugated aromatic system with a methoxy substituent, contributing to π-π stacking and hydrogen-bonding capabilities.
This compound is synthesized via condensation of 3,4-dimethoxybenzoic acid hydrazide with 4-methoxybenzaldehyde under acidic reflux conditions, a method analogous to procedures described in and .
Properties
CAS No. |
324014-75-7 |
|---|---|
Molecular Formula |
C19H21N3O5 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C19H21N3O5/c1-25-15-7-4-13(5-8-15)11-21-22-18(23)12-20-19(24)14-6-9-16(26-2)17(10-14)27-3/h4-11H,12H2,1-3H3,(H,20,24)(H,22,23)/b21-11+ |
InChI Key |
DFGQZLRIRIVPAE-SRZZPIQSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Esterification of 3,4-Dimethoxybenzoic Acid
3,4-Dimethoxybenzoic acid is esterified using methanol and sulfuric acid as a catalyst:
Hydrazinolysis to Form 3,4-Dimethoxybenzohydrazide
The methyl ester reacts with hydrazine hydrate to form the hydrazide:
Optimized Conditions :
Condensation with 4-Methoxybenzaldehyde
The hydrazide undergoes condensation with 4-methoxybenzaldehyde to form the target hydrazone:
Optimized Conditions :
-
Catalyst: Acetic acid (2–5 mol%)
-
Solvent: Ethanol or methanol
-
Temperature: Reflux (60–80°C)
-
Time: 4–8 h
Optimization of Reaction Conditions
Solvent and Catalyst Impact
Temperature and Time
-
Condensation : Yields plateau at 6 h (80°C), with prolonged heating causing decomposition.
-
Hydrazinolysis : Excess hydrazine (>2 eq) improves yields but requires careful stoichiometric control.
Alternative Synthetic Approaches
Mechanochemical Synthesis
Grinding 3,4-dimethoxybenzohydrazide and 4-methoxybenzaldehyde in a ball mill with catalytic acetic acid achieves 78% yield in 2 h, reducing solvent use.
Microwave-Assisted Condensation
Microwave irradiation (100 W, 10 min) in ethanol increases yield to 92%, minimizing side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Advantages | Limitations |
|---|---|---|---|---|
| Classical Reflux | 75–89 | 6–8 | High purity, scalable | Solvent-intensive |
| Mechanochemical | 78 | 2 | Solvent-free, fast | Specialized equipment needed |
| Microwave | 92 | 0.17 | Rapid, energy-efficient | Small-scale only |
Challenges and Solutions
Purification Difficulties
-
Challenge : Hydrazones often require column chromatography.
-
Solution : Recrystallization from ethanol/water mixtures improves purity (85–90% recovery).
Recent Advances
Flow Reactor Synthesis
Continuous flow systems enable 89% yield in 30 min via precise temperature and stoichiometric control, ideal for industrial scaling.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its amide and hydrazone bonds:
Hydrolysis pathways are critical for metabolite studies and degradation analysis. The amide bond shows higher stability under neutral conditions but readily cleaves in strong acids or bases.
Oxidation Reactions
The hydrazine moiety is susceptible to oxidation, yielding structurally distinct products:
Oxidation pathways highlight the compound’s utility in synthesizing nitric oxide-releasing prodrugs or photoresponsive materials .
Condensation Reactions
The hydrazone group participates in reversible condensation with carbonyl compounds:
| Reactant | Catalyst | Conditions | Product |
|---|---|---|---|
| 4-Nitrobenzaldehyde | None | Ethanol, reflux, 6 hrs | N-(2-(2-(4-Nitrobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide |
| Cyclohexanone | AcOH | RT, 24 hrs | Cyclohexylidene-hydrazone derivative |
This reactivity enables modular synthesis of hydrazone-based libraries for structure-activity relationship (SAR) studies . The absence of catalysts in some cases suggests inherent nucleophilicity of the hydrazine nitrogen .
Tautomerism and Stability
The compound exhibits keto-enol tautomerism in solution, influenced by pH and solvent polarity:
Tautomeric equilibrium impacts reactivity, with the enol form favoring electrophilic substitution at the aromatic rings .
Nucleophilic Substitution
The methoxy groups undergo demethylation under harsh conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃ (1.0M) | DCM, −20°C, 2 hrs | 3,4-Dihydroxy-N-(2-(2-(4-hydroxybenzylidene)... | 62% |
| HI (48%), AcOH | Reflux, 6 hrs | Partial demethylation at para-methoxy group | 45% |
Demethylation modifies electronic properties, enhancing hydrogen-bonding capacity for biological targeting .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in crystalline states:
| Wavelength | Time | Product | Application |
|---|---|---|---|
| 365 nm | 48 hrs | Cyclobutane-linked dimer | Solid-state polymerization . |
This property is exploited in designing photo-responsive materials .
Key Structural Features Influencing Reactivity
-
Hydrazone linkage : Governs redox and condensation behavior.
-
Amide bond : Dictates hydrolysis stability and metabolic pathways.
-
Methoxy groups : Modulate electronic effects and participate in demethylation .
Experimental data from diverse methodologies—including NMR, IR, and X-ray crystallography—validate these reaction pathways .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide exhibit significant anticancer properties. For instance, derivatives of hydrazine have been extensively studied for their ability to inhibit cancer cell proliferation.
- Mechanism of Action : The mechanism typically involves the inhibition of key enzymes involved in cell division and survival pathways. For example, some studies have shown that hydrazine derivatives can induce apoptosis in cancer cells by activating caspase pathways.
- Case Study : In a study involving various hydrazone derivatives, it was found that certain compounds had IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), demonstrating superior efficacy against human colorectal carcinoma cell lines (HCT116) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.
- Antibacterial Activity : Studies have shown that hydrazone derivatives exhibit significant antibacterial effects. For example, compounds derived from similar structures demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against various bacterial strains .
- Fungal Activity : In addition to antibacterial properties, these compounds have shown promising antifungal activity, making them potential candidates for developing new antimicrobial agents.
Dihydrofolate Reductase Inhibition
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate synthesis pathway and is a target for many antimicrobial agents. Compounds structurally related to this compound have been investigated for their ability to inhibit DHFR.
- Research Findings : A study highlighted the design and synthesis of related benzamide derivatives that showed significant inhibition of DHFR activity, suggesting that modifications in the benzamide structure could enhance potency .
Acetylcholinesterase Inhibition
Another area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's.
- Potential Applications : Compounds with similar structural motifs have been tested for AChE inhibition, showing promise in enhancing cognitive function by preventing acetylcholine breakdown .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy and benzylidene hydrazine groups play a crucial role in its biological activity. It may interact with enzymes or receptors, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Structural and Electronic Comparisons
Substituent Effects :
- Methoxy groups (e.g., 3,4-dimethoxy, 4-methoxybenzylidene) enhance solubility and enable hydrogen bonding but reduce electrophilicity .
- Halogen substituents (e.g., Br, Cl, F) increase lipophilicity and steric bulk, improving membrane permeability and halogen bonding .
- Nitro groups (e.g., ) introduce strong electron-withdrawing effects, polarizing the hydrazone moiety and enhancing reactivity .
- Hydrazone Linker: The E-configuration of the hydrazone bond (confirmed by NMR/IR in ) stabilizes conjugation, critical for tautomerism and metal coordination . Replacement of the hydrazino-oxoethyl linker with a phenethyl group () abolishes tautomerism but improves antioxidant activity via phenolic hydroxyls .
Biological Activity
3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide, commonly referred to as "the compound," is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a CAS number of 1172-66-3. Its structure includes a benzamide moiety and hydrazine derivatives, which are known for their diverse biological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 357.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, related benzimidazole derivatives have shown IC50 values in the low micromolar range against cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) . Although specific data on the compound's anticancer properties is limited, its structural analogs suggest potential efficacy.
Antimicrobial Activity
The compound's hydrazine and methoxy groups suggest potential antimicrobial properties. Research has shown that derivatives of similar compounds exhibit selective antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives with methoxy substitutions have demonstrated MIC values ranging from 8 to 32 μM against strains like Staphylococcus aureus and Escherichia coli .
The proposed mechanism of action for compounds similar to this compound includes:
- Inhibition of DNA Topoisomerases : Some related compounds have been shown to inhibit bacterial topoisomerase I selectively without affecting human topoisomerases, indicating a potential pathway for antibacterial activity .
- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells through both extrinsic and intrinsic pathways, leading to cell death .
Case Study 1: Anticancer Screening
A study focused on the synthesis and biological evaluation of methoxy-substituted benzimidazole derivatives reported that several compounds showed promising antiproliferative activity against multiple cancer cell lines. The most active compound had an IC50 value of 1.2 µM against MCF-7 cells, suggesting that modifications in the methoxy groups could enhance activity .
Case Study 2: Antimicrobial Efficacy
In another study, a series of methoxy-substituted hydrazone derivatives were evaluated for their antibacterial properties. The results indicated that compounds with similar structural features exhibited significant antibacterial effects against E. coli and S. aureus, with MIC values as low as 8 µM .
Q & A
Basic: What are the standard synthetic protocols for preparing 3,4-Dimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide?
Methodological Answer:
The compound is synthesized via a condensation reaction between a hydrazine-containing precursor and a substituted benzaldehyde. A general procedure involves:
Reflux Conditions : Reacting 4-methoxybenzaldehyde with a hydrazino-oxoethyl benzamide derivative in absolute ethanol under reflux for 4–6 hours, often with catalytic acetic acid .
Workup : Evaporating the solvent under reduced pressure, filtering the solid product, and purifying via recrystallization (e.g., using ethanol or DCM/hexane mixtures).
Example Protocol from Literature:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 4-Methoxybenzaldehyde, ethanol, reflux (4 h) | 35–74% | |
| 2 | Purification via recrystallization (ethanol) | N/A |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) groups .
- 1H/13C NMR : Confirms methoxy (δ ~3.8–4.0 ppm), aromatic protons, and hydrazine-linked CH2 groups .
- HR-MS : Validates molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
Typical Data:
| Technique | Key Peaks/Signals | Structural Insight |
|---|---|---|
| 1H NMR | δ 8.3 (s, 1H, –CH=N–) | Confirms hydrazone formation |
| HR-MS | m/z 413.1365 ([M+H]+) | Matches theoretical mass |
Advanced: How do substituents on the benzaldehyde moiety influence biological activity?
Methodological Answer:
Substituents modulate electronic and steric properties, affecting binding to biological targets. For example:
- Electron-Withdrawing Groups (e.g., –Cl, –F) : Enhance antimicrobial activity by increasing electrophilicity .
- Methoxy Groups : Improve solubility and hydrogen-bonding potential, critical for cytotoxicity .
Case Study from Literature:
| Substituent | Position | Bioactivity (MIC, µg/mL) | Reference |
|---|---|---|---|
| 4-OCH₃ | Benzamide | Anticancer (IC₅₀: 12 µM) | |
| 4-Cl | Thiazolidinone | Antimicrobial (MIC: 8 µg/mL) |
Design Strategy:
- Use Hammett plots to correlate substituent σ-values with activity.
- Test para-substituted analogs for systematic SAR analysis.
Advanced: How can contradictory biological data (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
Contradictions may arise from assay conditions or impurity profiles. Steps to address this:
Reproducibility Checks : Repeat assays in triplicate across multiple cell lines .
Purity Validation : Use HPLC (>95% purity) and DSC (melting point consistency) .
Structural Confirmation : Re-analyze NMR/HR-MS to rule out degradation .
Example: A study reported inconsistent antitubercular activity for a similar compound; reinvestigation revealed oxidative degradation during storage, resolved by argon-blanketed storage .
Advanced: What computational methods predict the compound’s binding modes?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Models interactions with targets (e.g., EGFR kinase) using crystal structures (PDB: 1M17) .
- DFT Calculations : Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
Workflow:
Generate 3D structure (Open Babel).
Dock into target active site (RMSD <2.0 Å acceptable).
Validate with MD simulations (NAMD/GROMACS).
Advanced: How can synthetic yields be optimized for scale-up?
Methodological Answer:
Key factors include:
- Catalysis : Add p-TsOH (10 mol%) to accelerate imine formation .
- Solvent Choice : Use DMF for better solubility of intermediates .
- Temperature Control : Microwave-assisted synthesis reduces reaction time (30 min vs. 4 h) .
Yield Improvement Case:
| Condition | Yield (Traditional) | Yield (Optimized) |
|---|---|---|
| Reflux (Ethanol) | 35% | N/A |
| Microwave (DMF, 100°C) | N/A | 68% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
